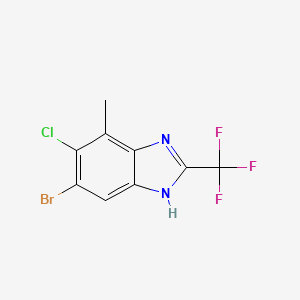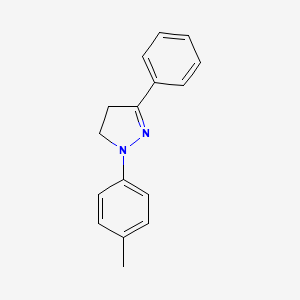
2-Pyrazoline, 3-phenyl-1-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazoline, 3-phenyl-1-p-tolyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms This compound is part of the pyrazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazoline, 3-phenyl-1-p-tolyl- typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the reaction of chalcones with phenylhydrazine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at reflux temperature for several hours .
Industrial Production Methods
Industrial production of 2-Pyrazoline, 3-phenyl-1-p-tolyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using polyethylene glycol (PEG) as a solvent, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrazoline, 3-phenyl-1-p-tolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Pyrazoline, 3-phenyl-1-p-tolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties, making it useful in the development of new drugs.
Industry: Used in the production of dyes, pigments, and fluorescent materials
Mecanismo De Acción
The mechanism of action of 2-Pyrazoline, 3-phenyl-1-p-tolyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-p-tolyl-2-pyrazoline
- 3,5-Diphenyl-2-pyrazoline
- 1,3,5-Trisubstituted 2-pyrazolines
Uniqueness
2-Pyrazoline, 3-phenyl-1-p-tolyl- stands out due to its unique combination of phenyl and p-tolyl groups, which enhance its chemical reactivity and biological activity. Compared to other pyrazoline derivatives, it exhibits superior antimicrobial and antioxidant properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
959-08-0 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H16N2/c1-13-7-9-15(10-8-13)18-12-11-16(17-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clave InChI |
AYHPHTPTBNMSGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


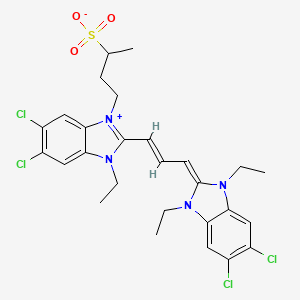
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
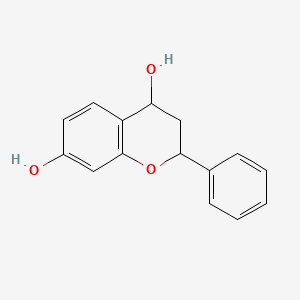

![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)


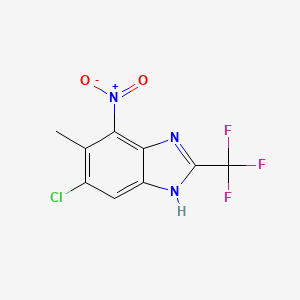
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)



